

Application Note: Quantitative Determination of Oxasulfuron in Soybean using LC-MS/MS

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Compound of Interest

Compound Name: Oxasulfuron

Cat. No.: B117337

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Introduction

Oxasulfuron is a selective, post-emergence herbicide belonging to the sulfonylurea class.[1][2] It is utilized in agriculture to control broadleaf weeds in crops such as soybeans.[3][4][5] The mode of action for **Oxasulfuron** is the inhibition of the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] This inhibition leads to the cessation of cell division and growth, ultimately resulting in the death of susceptible weeds.[1] Due to its use in food crops, sensitive and reliable analytical methods are required to monitor its residues and ensure food safety. This application note provides a detailed protocol for the extraction and quantification of **Oxasulfuron** in soybean matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

This section details the methodology for the analysis of **Oxasulfuron** in soybean samples, from sample preparation to LC-MS/MS analysis.

Sample Preparation: Modified QuEChERS Method

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed for the extraction of **Oxasulfuron** from soybean samples.[6][7][8][9]

Materials:

- Homogenized soybean sample
- Acetonitrile (ACN), HPLC grade
- Water, HPLC grade
- Magnesium sulfate ($MgSO_4$), anhydrous
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- Graphitized carbon black (GCB)
- Centrifuge tubes (50 mL and 2 mL)
- Syringe filters (0.22 μm)

Procedure:

- Weigh 5 g of a homogenized soybean sample into a 50 mL centrifuge tube.
- Add 10 mL of water and vortex for 30 seconds.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.
- Add 4 g of anhydrous $MgSO_4$ and 1 g of NaCl.
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE (dispersive solid-phase extraction) tube containing 150 mg of anhydrous $MgSO_4$, 50 mg of PSA, and 7.5 mg of GCB.
- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography (LC) Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm)[3]
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate	0.4 mL/min
Injection Volume	5 µL
Column Temperature	40 °C

Mass Spectrometry (MS) Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive[6][10]
Capillary Voltage	3.0 kV[10]
Source Temperature	120 °C[6][10]
Desolvation Temperature	350 °C[6][10]
Nebulizer Gas	Nitrogen
Collision Gas	Argon
Acquisition Mode	Multiple Reaction Monitoring (MRM)

MRM Transitions for **Oxasulfuron**:

Analyte	Precursor Ion (m/z)	Product Ion 1 (m/z)	Collision Energy 1 (eV)	Product Ion 2 (m/z)	Collision Energy 2 (eV)
Oxasulfuron	407.1[3]	150.1	20	284.0[3]	15

(Note: Collision energies are typical starting points and should be optimized for the specific instrument used.)

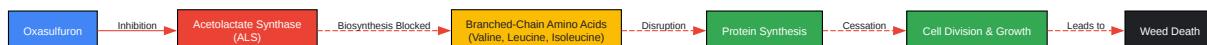
Data Presentation

The following table summarizes the expected quantitative performance of the method. These values are based on typical performance for similar pesticide residue analysis in food matrices. [6][10][11]

Parameter	Result
Linearity (R ²)	> 0.99
Limit of Detection (LOD)	0.005 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg[6][10]
Recovery (at 0.01, 0.1, and 1 mg/kg)	85 - 110%[6][10]
Precision (RSD%)	< 15%

Visualizations

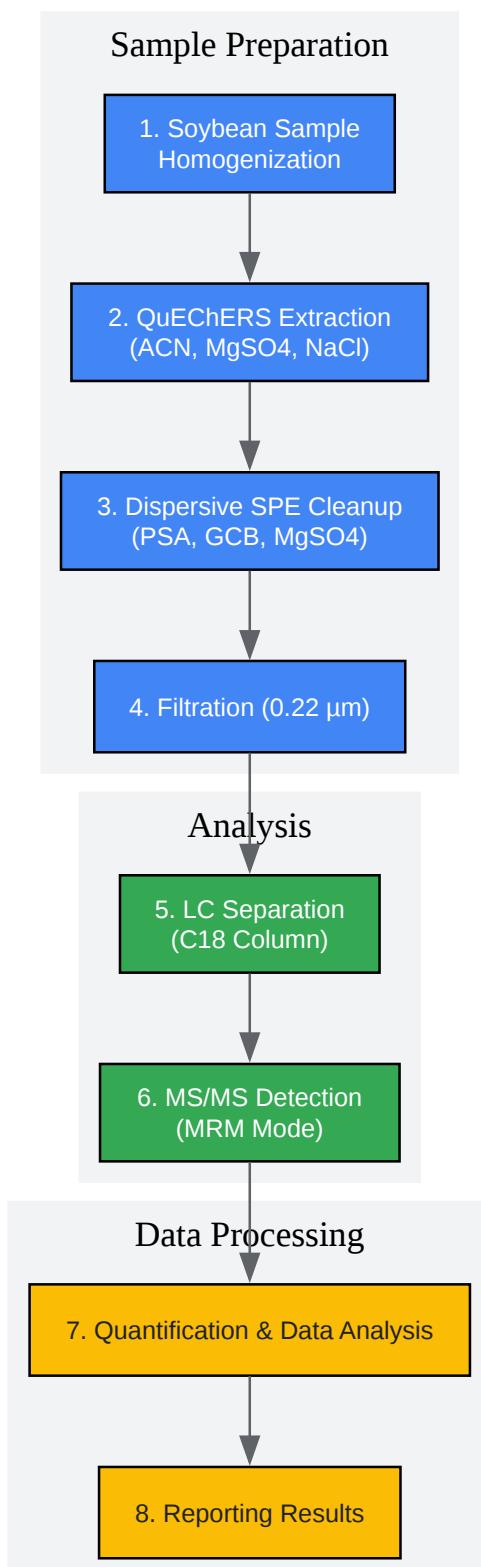
Signaling Pathway



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Caption: Mode of Action of **Oxasulfuron**.

Experimental Workflow



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Caption: Analytical workflow for **Oxasulfuron** in soybean.

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